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Compound of Interest

Compound Name: Propyl 2-chloropropanoate

CAS No.: 1569-03-5

Cat. No.: B1266616

Get Quote

Abstract
Propyl 2-chloropropanoate is a versatile C3 building block in organic synthesis, notable for its

bifunctional nature, incorporating both an ester and a reactive alkyl chloride.[1] As the propyl

ester of 2-chloropropionic acid, it serves as a crucial intermediate, particularly in its chiral

forms, for the synthesis of high-value chemical products.[2] Its primary application lies in the

agrochemical industry as a key precursor to optically active aryloxyphenoxypropionate (AOPP)

herbicides, where stereochemistry is critical for biological activity.[3][4] This document provides

an in-depth guide to the core reactivity, key applications, and detailed experimental protocols

involving propyl 2-chloropropanoate, designed to provide researchers with both theoretical

understanding and practical, field-proven methodologies.

Physicochemical Properties and Safe Handling
Propyl 2-chloropropanoate is a colorless liquid.[5] Understanding its properties is essential

for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of Propyl 2-Chloropropanoate
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Property Value Source

CAS Number 1569-03-5 [6]

Molecular Formula C₆H₁₁ClO₂ [6]

Molecular Weight 150.603 g/mol [6]

IUPAC Name propyl 2-chloropropanoate

Boiling Point 68°C @ 23 torr [7]

Density 1.0478 g/mL @ 20°C [7]

Refractive Index 1.4218 @ 20°C [7]

Safety and Handling: As an α-halocarboxylic acid ester, propyl 2-chloropropanoate is a

reactive alkylating agent and must be handled with care.[2] It is considered an irritant and can

be narcotic in high concentrations.[5] Always handle this compound in a well-ventilated

chemical fume hood, wearing appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat. In case of skin contact, wash immediately with soap and

water.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency

information.

Core Reactivity: Nucleophilic Substitution
The synthetic utility of propyl 2-chloropropanoate is dominated by the reactivity of the

chlorine atom at the α-position to the carbonyl group. This chlorine is a good leaving group,

making the compound an excellent substrate for nucleophilic substitution reactions, primarily

proceeding through an Sₙ2 mechanism. This reaction is the cornerstone of its application in

forming new carbon-oxygen or carbon-nitrogen bonds.

When using an enantiomerically pure form, such as (S)-propyl 2-chloropropanoate, the Sₙ2

reaction with a nucleophile results in an inversion of stereochemistry at the chiral center. This

predictable stereochemical outcome is critical for the synthesis of optically active products like

modern herbicides.
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Caption: Synthetic workflow for the core of AOPP herbicides.
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Protocol 1: Synthesis of (R)-Propyl 2-(4-((6-
chloroquinoxalin-2-yl)oxy)phenoxy)propanoate
This protocol details the key Sₙ2 reaction to form the core structure of the herbicide Quizalofop-

P-propyl. It involves the reaction between 4-((6-chloroquinoxalin-2-yl)oxy)phenol and (S)-

propyl 2-chloropropanoate.

Materials:

4-((6-chloroquinoxalin-2-yl)oxy)phenol

(S)-Propyl 2-chloropropanoate (≥98% e.e.)

Anhydrous potassium carbonate (K₂CO₃), finely ground

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aq. NaCl)

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 4-((6-chloroquinoxalin-2-yl)oxy)phenol (1.0 eq), anhydrous potassium

carbonate (1.5 eq), and anhydrous DMF (approx. 5 mL per mmol of phenol).

Insight:DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the

potassium cation without hindering the nucleophilicity of the phenoxide. Finely ground

K₂CO₃ provides a larger surface area for the reaction.
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Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the

formation of the potassium phenoxide salt.

Substrate Addition: Add (S)-propyl 2-chloropropanoate (1.1 eq) to the mixture via syringe.

Rationale:A slight excess of the chloropropanoate ensures complete consumption of the

more valuable phenol starting material.

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1

Hexane:Ethyl Acetate eluent. The reaction is complete upon the disappearance of the

starting phenol. This typically takes 4-8 hours.

Trustworthiness:TLC provides a reliable, real-time method to validate reaction completion

and prevent the formation of degradation byproducts from prolonged heating.

Workup - Quenching: Once complete, cool the reaction mixture to room temperature and

pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF). This will

precipitate the crude product.

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three

times with ethyl acetate. Combine the organic layers.

Workup - Washing: Wash the combined organic layers sequentially with deionized water (2x)

and then with brine (1x).

Insight:The water wash removes residual DMF, while the brine wash helps to break any

emulsions and removes the bulk of the dissolved water from the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate, to afford the pure (R)-propyl 2-(4-((6-chloroquinoxalin-

2-yl)oxy)phenoxy)propanoate.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and Mass Spectrometry. Chiral HPLC can be used to confirm the enantiomeric

excess.

Application as a Chiral Precursor
Beyond its primary role in herbicide synthesis, propyl 2-chloropropanoate is a valuable chiral

precursor for other functional molecules. A key transformation is its conversion into chiral

epoxides, which are themselves highly versatile synthetic intermediates. [2]For instance, (S)-

propyl 2-chloropropanoate can be converted to (R)-propylene oxide. [2] This two-step

process involves:

Reduction: The ester functionality is reduced to a primary alcohol using a strong reducing

agent like lithium aluminum hydride (LiAlH₄).

Cyclization: The resulting chlorohydrin is treated with a base, leading to an intramolecular

Sₙ2 reaction (dehydrohalogenation) to form the epoxide ring. [2]

(S)-Propyl
2-chloropropanoate

(S)-2-chloro-1-propanol

1. LiAlH₄

2. H₂O workup (R)-Propylene OxideBase (e.g., KOH)

Click to download full resolution via product page

Caption: Pathway from (S)-propyl 2-chloropropanoate to (R)-propylene oxide.

Protocol 2: Reduction of (S)-Propyl 2-chloropropanoate
to (S)-2-chloro-1-propanol
This protocol details the selective reduction of the ester group.

Materials:

(S)-Propyl 2-chloropropanoate

Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)

Diethyl ether

Saturated aq. sodium sulfate (Na₂SO₄) solution

Anhydrous magnesium sulfate (MgSO₄)

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon

line.

Procedure:

Safety First: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware

must be oven-dried, and the reaction must be conducted under an inert atmosphere

(nitrogen or argon).

Reaction Setup: In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.2

eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

Substrate Addition: Dissolve (S)-propyl 2-chloropropanoate (1.0 eq) in anhydrous THF in a

dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension,

maintaining the internal temperature below 5 °C.

Rationale:Slow, controlled addition is critical to manage the exothermic reaction and

prevent side reactions.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 1-2 hours, or until TLC analysis indicates the full consumption of the

starting ester.

Workup - Quenching (Fieser method): Cool the reaction back down to 0 °C. Quench the

reaction by the slow, sequential, and dropwise addition of:

'x' mL of water

'x' mL of 15% aq. NaOH
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'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

Expertise:This specific quenching procedure is a well-established method that results in

the formation of a granular, easily filterable solid (lithium and aluminum salts), simplifying

the isolation of the product.

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

Add some anhydrous MgSO₄ and continue stirring for another 15 minutes.

Filtration and Concentration: Filter the solids through a pad of Celite, washing the filter cake

thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure

to yield the crude (S)-2-chloro-1-propanol.

Insight:The product is volatile. Care should be taken during rotary evaporation to avoid

product loss. Do not use high heat.

Purification: The crude alcohol is often of sufficient purity for the next step. If necessary, it

can be purified by distillation under reduced pressure.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

3. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro
propionic acid - Google Patents [patents.google.com]

4. CN102344355B - Method for preparing chiral (S)-2-propionic acid - Google Patents
[patents.google.com]

5. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Propyl 2-chloropropionate [webbook.nist.gov]

7. Sciencemadness Discussion Board - n-propyl,2-chloro propionate - Powered by XMB
1.9.11 [sciencemadness.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/publication/236162164_Synthesis_and_herbicidal_activity_of_new_substituted_2-_and_4-pyrimidinyloxyphenoxypropionate_derivatives
https://cris.bgu.ac.il/en/publications/synthesis-of-13c-labelled-propylene-oxide-via-13c-labelled-2-ch
https://pubchem.ncbi.nlm.nih.gov/compound/28659
https://pubchem.ncbi.nlm.nih.gov/compound/5484172
https://www.alanwood.net/pesticides/quizalofop-P.html
https://www.benchchem.com/product/b1266616?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/15349/Propyl_3_Chloropropionate_A_Comprehensive_Technical_Guide.pdf
https://en.wikipedia.org/wiki/2-Chloropropionic_acid
https://patents.google.com/patent/CN1868997A/en
https://patents.google.com/patent/CN1868997A/en
https://patents.google.com/patent/CN102344355B/en
https://patents.google.com/patent/CN102344355B/en
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-chloropropionate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-chloropropionate
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1569035&Mask=7
http://www.sciencemadness.org/talk/viewthread.php?tid=10740
http://www.sciencemadness.org/talk/viewthread.php?tid=10740
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols: Propyl 2-
Chloropropanoate in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266616/docs#application-notes-and-
protocols-propyl-2-chloropropanoate-in-modern-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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